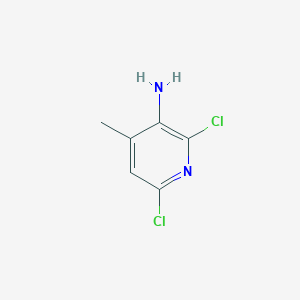

2,6-Dichloro-4-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULKGEJDEAKINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351473 | |

| Record name | 2,6-dichloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129432-25-3 | |

| Record name | 2,6-Dichloro-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129432-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-4-methylpyridin-3-amine CAS number 129432-25-3

An In-depth Technical Guide to 2,6-Dichloro-4-methylpyridin-3-amine (CAS: 129432-25-3): A Core Building Block for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. This compound, registered under CAS number 129432-25-3, has emerged as a pivotal heterocyclic intermediate.[1] Its unique substitution pattern—featuring two reactive chlorine atoms, a nucleophilic amine, and a methyl group on a pyridine core—renders it an exceptionally versatile reagent for constructing complex molecular architectures.

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the compound's properties, a reasoned approach to its synthesis, and its principal application as a scaffold in the design of kinase inhibitors. By elucidating the causality behind its use in synthetic protocols, we aim to provide a practical framework for leveraging this compound in drug discovery programs.

Part 1: Compound Profile and Safety

A thorough understanding of a reagent's physicochemical and safety profile is the foundation of its effective and safe utilization in a laboratory setting.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder with a high degree of purity, often exceeding 98%.[1][2] This high purity is critical for minimizing side reactions and ensuring the reproducibility of synthetic outcomes.

| Property | Value | Source(s) |

| CAS Number | 129432-25-3 | [3][4] |

| Molecular Formula | C₆H₆Cl₂N₂ | [4] |

| Molecular Weight | 177.03 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 83.5 - 85.5 °C | [5][6] |

| Boiling Point | 327.7 °C (Predicted/Calculated) | [6][8] |

| Density | ~1.415 g/cm³ (Predicted) | [8] |

| InChIKey | AULKGEJDEAKINM-UHFFFAOYSA-N | [9] |

| Synonyms | 3-Amino-2,6-dichloro-4-methylpyridine, 3-Amino-2,6-dichloro-4-picoline | [5][6] |

Spectroscopic Data

While a comprehensive set of spectral data requires experimental acquisition, publicly available reference spectra provide a baseline for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyridine ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons. A reference spectrum is available on PubChem, which can be used for comparison.[10]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2][4] Adherence to the following GHS classifications and precautionary measures is mandatory.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [2][4][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][4][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [2][4][6] |

Handling and Storage Protocol:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and skin thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6] Keep the container tightly closed and store in a locked-up area.[2]

Part 2: Synthesis and Manufacturing Insights

While specific manufacturing protocols for this compound are often proprietary, a robust synthetic route can be devised based on established principles of pyridine chemistry. The following represents a logical, multi-step pathway derived from analogous syntheses reported in scientific literature and patents.[11][12]

Proposed Retrosynthetic Pathway

A plausible synthesis begins with a common starting material, 4-picoline (4-methylpyridine), and proceeds through sequential nitration, chlorination, and reduction steps. This approach provides strategic control over the substitution pattern.

Caption: Proposed retrosynthetic analysis for the target compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a composite of established chemical transformations for pyridine derivatives and should be optimized for specific laboratory conditions.

Step 1: Nitration of 4-Picoline

-

Cool concentrated sulfuric acid in a flask to 0 °C using an ice bath.

-

Slowly add 4-picoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C. This reaction is highly exothermic and potentially hazardous; stringent temperature control is essential.[8]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the 4-methyl-3-nitropyridine product.

-

Filter, wash with cold water, and dry the product.

Step 2: Dichlorination Causality: The subsequent step requires converting the pyridine ring into a form amenable to chlorination at the 2 and 6 positions. This often involves creating hydroxyl groups at these positions, followed by replacement with chlorine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The precise route from 4-methyl-3-nitropyridine to the 2,6-dihydroxy intermediate can vary.[8]

-

Treat the 4-methyl-3-nitropyridine intermediate under conditions that yield 4-methyl-3-nitropyridin-2,6-diol.

-

In a flask equipped with a reflux condenser, add the diol intermediate to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. The reaction progress should be monitored by HPLC or TLC.

-

After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Pour the residue onto ice water to precipitate the 2,6-dichloro-4-methyl-3-nitropyridine.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Reduction of the Nitro Group

-

Suspend the 2,6-dichloro-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid (Béchamp reduction). Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

-

Heat the mixture and stir until the reduction of the nitro group to an amine is complete.

-

Cool the reaction, filter off the catalyst or iron salts, and neutralize the filtrate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the final product, this compound.

-

Purify further by recrystallization if necessary.

Part 3: Core Application in Kinase Inhibitor Synthesis

The primary utility of this compound in drug discovery lies in its role as a precursor to kinase inhibitors.[3] The aminopyridine motif is a "privileged scaffold" known to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases.[13]

Case Study: Synthesis of a Sorafenib-like Diaryl Ether Core

Sorafenib is a multi-kinase inhibitor used in cancer therapy, featuring a diaryl ether linkage.[1] The title compound is an ideal starting material for synthesizing analogues of such drugs. The two chlorine atoms offer differential reactivity, allowing for selective substitution. The chlorine at the 2-position is activated by the adjacent amine and the ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SₙAr).

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr) This protocol describes the coupling of this compound with 4-aminophenol, a key step in forming the diaryl ether core.

-

To a solution of 4-aminophenol (1.0 eq) in a polar aprotic solvent like DMF or DMAc, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium phenoxide salt. Causality: The phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the SₙAr reaction.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Heat the reaction to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS. The chlorine at the 2-position is expected to be more readily displaced.

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 2-(4-aminophenoxy)-6-chloro-4-methylpyridin-3-amine intermediate.

Caption: Workflow for synthesizing a diaryl ether kinase inhibitor core.

Part 4: Mechanistic Implications for Drug Design

The synthesized diaryl ether core contains all the necessary functionalities for elaboration into a potent kinase inhibitor. The remaining amine group on the pyridine ring and the amine on the distal phenyl ring serve as handles for introducing further structural motifs to achieve target specificity and desired pharmaceutical properties.

Binding Hypothesis at the Kinase Hinge Region

The aminopyridine portion of the molecule is fundamental to its biological activity. It acts as a hydrogen bond donor and acceptor, mimicking the adenine part of ATP and anchoring the inhibitor to the "hinge" residues that connect the N- and C-lobes of the kinase domain. The rest of the molecule can then occupy the rest of the ATP-binding site, conferring potency and selectivity.

Caption: Diagram of the inhibitor scaffold binding to a kinase active site.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined structure provides multiple reactive sites that can be selectively addressed to build molecular complexity. As demonstrated, its most significant application is in the field of drug discovery, particularly as a foundational scaffold for a wide range of kinase inhibitors. The strategic rationale for its use, grounded in its ability to form key interactions with enzyme targets, ensures its continued relevance for researchers and scientists dedicated to developing the next generation of targeted therapeutics.

References

- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cas 129432-25-3,2,6-Dichloro-4-methyl-3-aminopyridine | lookchem [lookchem.com]

- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tarjomefa.com [tarjomefa.com]

- 6. 2,6-dichloro-N-Methylpyridin-4-aMine(175461-33-3) 1H NMR [m.chemicalbook.com]

- 7. 129432-25-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 9. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 13. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 2,6-Dichloro-4-methylpyridin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-methylpyridin-3-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of this compound (CAS No. 129432-25-3). As a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors, a thorough understanding of its characteristics is essential for researchers, chemists, and formulation scientists. This document synthesizes critical data with practical insights to facilitate its effective use in research and development.

Introduction and Significance

This compound is a substituted pyridine derivative recognized for its utility as a key intermediate in the synthesis of complex organic molecules.[1] Its distinct arrangement of chloro, methyl, and amine functional groups on a pyridine core imparts a high degree of reactivity, making it a versatile reagent for constructing diverse chemical scaffolds.[2] Primarily utilized as a precursor in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs), this compound is also finding applications in the development of novel agrochemicals and fine chemicals.[1][2] The high purity of this compound, typically available at ≥99.0%, is critical for minimizing side reactions and ensuring the integrity of final products in complex synthetic pathways.[1]

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.

Caption: Chemical Structure of this compound

| Identifier | Value |

| CAS Number | 129432-25-3[1][2] |

| Molecular Formula | C₆H₆Cl₂N₂[2][3] |

| Molecular Weight | 177.03 g/mol [2] |

| IUPAC Name | This compound[3] |

| Synonyms | 3-Amino-2,6-dichloro-4-picoline, 2,6-Dichloro-4-methyl-3-pyridinamine[2][4] |

| InChI Key | AULKGEJDEAKINM-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, its suitability for specific reactions, and the necessary handling and storage procedures.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][2][4] |

| Melting Point | 83.5-85.5 °C | [2][4] |

| Boiling Point | 327.7 ± 37.0 °C at 760 mmHg (Predicted) | [2][4][5] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [2][4][5] |

| Solubility | Sparingly soluble in water | [2] |

| pKa | 0.06 ± 0.10 (Predicted) | [2][4] |

| Flash Point | 151.981 °C | [2][5] |

| Refractive Index | 1.607 | [2] |

Discussion of Key Properties

-

Melting Point: The sharp melting point range of 83.5-85.5 °C is indicative of a high-purity solid compound.[2][4] This thermal characteristic is a critical parameter for quality control during manufacturing and for determining appropriate conditions in reaction setups.

-

Solubility: Its classification as "sparingly soluble in water" is expected given the presence of two chloro substituents and the aromatic ring, which impart significant hydrophobic character.[2] This property influences the choice of solvents for reactions, extractions, and purifications, often necessitating the use of organic solvents.

-

pKa: The predicted pKa value of 0.06 suggests that the amine group is a very weak base.[2][4] The electron-withdrawing effects of the two chlorine atoms on the pyridine ring significantly reduce the electron density on the ring nitrogen and the exocyclic amine, thereby decreasing their basicity. This has important implications for its reactivity, particularly in acid-catalyzed reactions or when used as a nucleophile.

-

Stability and Storage: The compound is stable under recommended storage conditions. It should be stored in a well-sealed container under an inert gas atmosphere (such as nitrogen or argon) and refrigerated at 2–8 °C to prevent degradation.[2][4]

Reactivity and Synthetic Utility

This compound is a highly reactive compound valued for its role in organic synthesis.[2] The reactivity is governed by its functional groups:

-

Amino Group (-NH₂): The primary amine is a nucleophilic center and can participate in a wide range of reactions, including diazotization, acylation, and alkylation, serving as a handle to introduce new functionalities.

-

Chloro Groups (-Cl): The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr). Their position ortho and para to the ring nitrogen activates them towards displacement by various nucleophiles, providing a pathway to further functionalize the pyridine ring.

-

Pyridine Ring: The pyridine core itself can undergo various transformations, and its electronic nature, influenced by the substituents, dictates the regioselectivity of these reactions.

This trifunctional nature makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Methodologies for Analytical Characterization

Ensuring the identity, purity, and quality of this compound is crucial. A combination of chromatographic and spectroscopic methods is typically employed.

Chromatographic Purity Assessment: Gas Chromatography (GC)

Gas chromatography is an ideal method for assessing the purity of this compound and quantifying volatile impurities or residual solvents, given its volatility and thermal stability.

Exemplary GC Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for routine purity analysis. For impurity identification, a Mass Spectrometer (MS) detector is required.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like ethyl acetate or acetone.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).

-

Detector (FID): 280°C.

-

-

Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Caption: Workflow for Purity Analysis by Gas Chromatography (GC).

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic proton, the methyl group protons, and the amine protons, with chemical shifts and coupling patterns consistent with the substituted pyridine structure.

-

Mass Spectrometry (MS): GC-MS or direct infusion MS can be used to confirm the molecular weight.[3] The mass spectrum will show a molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing two chlorine atoms.

Conclusion

This compound is a well-characterized and highly versatile chemical intermediate. Its defined physicochemical properties, including a sharp melting point and predictable reactivity, make it a reliable reagent for advanced organic synthesis.[1] The analytical methods outlined in this guide provide a robust framework for quality control, ensuring the compound meets the high-purity standards required for its applications in the pharmaceutical and agrochemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 129432-25-3,2,6-Dichloro-4-methyl-3-aminopyridine | lookchem [lookchem.com]

- 3. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-4-methyl-3-aminopyridine | 129432-25-3 [amp.chemicalbook.com]

- 5. 2,6-Dichloro-4-methyl-3-aminopyridine, CAS No. 129432-25-3 - iChemical [ichemical.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylpyridin-3-amine

Introduction: The Strategic Importance of a Dichlorinated Pyridine Building Block

2,6-Dichloro-4-methylpyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where it functions as a versatile scaffold for the development of novel therapeutic agents and crop protection solutions.[1] The specific arrangement of its functional groups—an amine at the 3-position flanked by chlorine atoms at the 2- and 6-positions, and a methyl group at the 4-position—offers multiple reactive sites for diverse chemical modifications. This allows for the precise construction of molecular architectures required for targeted biological activity.

The synthesis of this molecule, however, presents distinct challenges. The pyridine ring is inherently electron-deficient, which influences the regioselectivity of electrophilic substitution reactions. Furthermore, achieving the desired 2,3,6-substitution pattern on the 4-methylpyridine core requires a carefully orchestrated sequence of reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a blend of mechanistic insights and practical, field-proven protocols for the research scientist.

Pathway 1: The Classic Route via Nitration and Subsequent Reduction

This pathway is a foundational approach in pyridine chemistry, leveraging a well-established nitration-reduction sequence to install the key amine functionality. The logic of this route is to first establish the chloro and methyl substituents on the pyridine ring and then introduce the nitrogen functionality in a two-step process. The parent compound for this synthesis is 2,6-Dichloro-4-methylpyridine.

Causality Behind the Experimental Choices

The success of this pathway hinges on the controlled electrophilic nitration of the dichlorinated pyridine precursor. The two electron-withdrawing chlorine atoms deactivate the ring towards electrophilic attack, making harsh reaction conditions necessary. The directing effects of the substituents guide the incoming nitro group primarily to the 3-position. Following nitration, the reduction of the nitro group to an amine is a standard and high-yielding transformation, with multiple reliable methods available.[2][3]

Visualizing the Pathway: Nitration-Reduction

Caption: Nitration of 2,6-dichloro-4-methylpyridine followed by reduction to yield the target amine.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Nitration of 2,6-Dichloro-4-methylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,6-dichloro-4-methylpyridine (1.0 eq) to concentrated sulfuric acid (98%, ~5 vols) while maintaining the temperature below 20°C with an ice bath.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (~2 vols) in a separate flask, pre-cooled to 0°C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. The crude product is 2,6-dichloro-4-methyl-3-nitropyridine.

Step 2: Reduction of 2,6-Dichloro-4-methyl-3-nitropyridine

-

Reaction Setup: Charge a round-bottom flask with the 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq), iron powder (3.0-5.0 eq), and ethanol or acetic acid as the solvent.

-

Initiation: Add a small amount of concentrated hydrochloric acid to initiate the reaction. The mixture is then heated to reflux (typically 70-80°C).

-

Reduction Reaction: Stir the mixture vigorously at reflux for 2-6 hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound and confirmed by TLC/HPLC.

-

Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Purification: The filtrate is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

| Parameter | Step 1: Nitration | Step 2: Reduction (Fe/HCl) |

| Key Reagents | Fuming HNO₃, H₂SO₄ | Iron powder, HCl |

| Solvent | H₂SO₄ | Ethanol or Acetic Acid |

| Temperature | 0°C to 90°C | Reflux (70-80°C) |

| Typical Yield | 75-85% | 80-95% |

Pathway 2: Ring Construction and Subsequent Functionalization

This pathway builds the pyridine ring from acyclic precursors, offering an alternative that can be advantageous for large-scale industrial production. The core strategy involves constructing a cyanopyridone intermediate, which is then subjected to chlorination and functional group manipulation to arrive at the target amine.

Causality Behind the Experimental Choices

This synthetic design is rooted in the principles of condensation chemistry. The initial cyclization to form the pyridone ring is a robust and high-yielding process. The choice of phosphorus oxychloride (POCl₃) for the subsequent dichlorination is standard for converting pyridones into their corresponding chloropyridines.[4] The final, critical step involves converting the nitrile group at the 3-position into an amine. A common and effective method is the Hofmann rearrangement of a carboxamide intermediate, which is generated by the hydrolysis of the nitrile.[5]

Visualizing the Pathway: Ring Formation

References

- 1. nbinno.com [nbinno.com]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

spectroscopic data for 2,6-Dichloro-4-methylpyridin-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-methylpyridin-3-amine

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 129432-25-3).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes not only the presentation of the data but also the underlying principles of spectral interpretation and the experimental rationale, ensuring a thorough understanding of the molecule's structural features.

Introduction to this compound

This compound, with the molecular formula C₆H₆Cl₂N₂, is a pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural elucidation is paramount for quality control and for understanding its reactivity in subsequent synthetic steps. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of this compound's chemical identity.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [1] |

| CAS Number | 129432-25-3 | [1] |

| Physical Form | Solid-Powder / White to off-white crystalline powder | [1] |

| Melting Point | 83.5-85.5 °C | [1] |

Molecular Structure

The structural arrangement of atoms in this compound is foundational to interpreting its spectroscopic data. The pyridine ring is substituted with two chlorine atoms, a methyl group, and an amine group, leading to a distinct electronic environment for each atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | Aromatic H (H-5) |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ |

| ~2.2-2.4 | Singlet | 3H | -CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly for the amine protons.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

-

Aromatic Proton (H-5): The single proton on the pyridine ring is expected to appear as a singlet in the aromatic region. Its deshielded nature is due to the electronegativity of the ring nitrogen and the chlorine atoms.

-

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet.[3] The broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid. The chemical shift of these protons is highly variable and depends on solvent, concentration, and temperature.[3]

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C-4 position are equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C2, C6 (C-Cl) |

| ~140-150 | C4 (C-CH₃) |

| ~120-130 | C3 (C-NH₂) |

| ~110-120 | C5 (C-H) |

| ~15-25 | -CH₃ |

Note: These are predicted ranges based on typical values for substituted pyridines. Specific data was not available in the search results.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 5 mm NMR tube and a spectrometer with a carbon-observe probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans (hundreds to thousands) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: The data is processed similarly to ¹H NMR data.

Interpretation of the ¹³C NMR Spectrum

-

C2 and C6: These carbons are bonded to highly electronegative chlorine atoms and the ring nitrogen, causing them to be significantly deshielded and appear at the lowest field.

-

C4: The carbon attached to the methyl group.

-

C3: The carbon bonded to the amino group.

-

C5: The carbon bonded to the sole hydrogen on the ring.

-

-CH₃: The methyl carbon is the most shielded, appearing at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Sharp (two bands) | N-H asymmetric and symmetric stretching (primary amine) |

| 1650-1580 | Medium to Strong | N-H bending (primary amine) |

| ~1600, ~1470 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1335-1250 | Strong | C-N stretching (aromatic amine) |

| 800-600 | Strong | C-Cl stretching |

Note: This is a generalized interpretation based on typical functional group frequencies.[4]

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups:

-

Primary Amine: The presence of a primary amine (-NH₂) is strongly indicated by two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations.[4] An N-H bending vibration is also expected around 1650-1580 cm⁻¹.[4]

-

Aromatic Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-N and C-Cl Bonds: A strong band for the aromatic C-N stretch should appear between 1335-1250 cm⁻¹.[4] The C-Cl stretches are typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Mass Spectrometry Data Summary (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 176/178/180 | High | [M]⁺, Molecular Ion |

| 141/143 | Medium | [M - Cl]⁺ |

| 161/163 | Medium | [M - CH₃]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The ratio for two chlorines is approximately 9:6:1 for the M, M+2, and M+4 peaks.

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the molecules are typically ionized using Electron Ionization (EI) at 70 eV. This high-energy method causes fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster at m/z 176, 178, and 180, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule after losing one electron. The isotopic pattern will be a definitive indicator of the presence of two chlorine atoms.

-

[M - Cl]⁺ Fragment: Loss of a chlorine radical is a common fragmentation pathway, leading to a fragment ion at m/z 141/143.

-

[M - CH₃]⁺ Fragment: Loss of a methyl radical from the molecular ion would result in a fragment at m/z 161/163.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this important chemical intermediate, ensuring its correct identification and use in further scientific endeavors.

References

solubility of 2,6-Dichloro-4-methylpyridin-3-amine in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-methylpyridin-3-amine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 129432-25-3), a key building block in modern organic synthesis, particularly for pharmaceuticals.[1] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, detailed experimental protocols for its determination, and the critical interpretation of such data. It is designed for researchers, chemists, and formulation scientists to establish robust, scalable, and optimized processes involving this versatile pyridine derivative.

Introduction: The Critical Role of a Key Intermediate

This compound is a substituted pyridine derivative widely utilized as a precursor and intermediate in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a pyridine core with chloro, methyl, and amine functional groups, makes it a versatile reagent for constructing novel therapeutic agents.[1]

The success of synthetic and downstream processes—such as reaction kinetics, solvent selection for crystallization, purification strategies, and final drug product formulation—is inextricably linked to the solubility of this intermediate in various organic solvents.[2][3] A thorough understanding of its solubility profile is not merely academic; it is a critical parameter that dictates process efficiency, yield, purity, and cost-effectiveness. This guide provides the theoretical grounding and practical methodologies required to systematically evaluate the solubility of this compound.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical and chemical properties is essential for predicting its behavior and handling it safely in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 129432-25-3 | iChemical[5] |

| Molecular Formula | C₆H₆Cl₂N₂ | PubChem[4] |

| Molecular Weight | 177.03 g/mol | iChemical[5] |

| Appearance | Typically a white powder | [1] |

| Density | 1.415 g/cm³ | iChemical[5] |

| Boiling Point | 327.69 °C at 760 mmHg | iChemical[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| XLogP3-AA | 2.5 | PubChem[4] |

The presence of an amine group (a hydrogen bond donor) and two nitrogen atoms (hydrogen bond acceptors) suggests the potential for interaction with both protic and aprotic polar solvents.[4] The dichlorinated pyridine ring contributes to its relatively nonpolar character, as indicated by the XLogP3 value, suggesting that solubility will be a complex interplay of these competing factors.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[6] The dissolution process requires overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[6]

-

Solvent Polarity : This is a primary determinant of solubility. Polar solvents, which have large dipole moments, are effective at dissolving polar and ionic solutes. Nonpolar solvents are better suited for dissolving nonpolar solutes.[7] Given the structure of this compound, it possesses both polar (amine group, nitrogen heteroatom) and nonpolar (chlorinated aromatic ring) characteristics. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents.

-

Hydrogen Bonding : The amine (-NH₂) group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are likely to exhibit stronger interactions with the molecule, potentially leading to higher solubility compared to aprotic solvents of similar polarity (e.g., acetone or ethyl acetate).[2][3]

-

Temperature : For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning that providing heat (thermal energy) favors the dissolution by helping to overcome the crystal lattice energy of the solute. This relationship is crucial for processes like recrystallization.

Experimental Determination of Solubility

Mandatory Equipment and Reagents

-

This compound (≥99% purity)

-

A range of organic solvents (analytical grade or higher), e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane

-

Thermostatically controlled shaker or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

General Workflow for Solubility Determination

The following diagram outlines the logical steps for experimentally measuring the solubility of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-4-methyl-3-aminopyridine, CAS No. 129432-25-3 - iChemical [ichemical.com]

- 6. quora.com [quora.com]

- 7. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Safe Handling and Hazard Mitigation of 2,6-Dichloro-4-methylpyridin-3-amine: A Technical Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed protocol for the safe handling, storage, and disposal of 2,6-Dichloro-4-methylpyridin-3-amine (CAS No. 129432-25-3). As a substituted pyridine derivative, this compound is of significant interest in medicinal chemistry and drug development. However, its chemical structure, featuring both a chlorinated pyridine ring and an amine group, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in established safety principles.

Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is that all procedures must begin with a thorough risk assessment. This involves understanding the intrinsic hazards of a chemical and evaluating the potential for exposure during a specific experimental protocol.

GHS Classification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute toxicity and irritation.[1] The hazards presented by this compound are typical for many chlorinated aromatic amines, which can be readily absorbed and may exhibit irritant properties.[2]

A summary of its GHS hazard classification, aggregated from multiple sources, is presented below.[1]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

|

Causality of Hazards:

-

Oral Toxicity (H302): Accidental ingestion can lead to systemic toxic effects.

-

Skin Irritation (H315): The chlorinated aromatic structure can disrupt the lipid barrier of the skin, leading to irritation upon direct contact. Prolonged exposure should be avoided.

-

Eye Irritation (H319): As a fine powder, the compound can easily become airborne and cause significant irritation or damage upon contact with the eyes.[3][4]

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and the respiratory tract.[3][5] This is a primary exposure risk when handling the solid material.

Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls to contain the hazard at its source, supplemented by appropriate PPE. This strategy is known as the Hierarchy of Controls.

Caption: Hierarchy of Controls for mitigating chemical hazards.

Mandatory Engineering Controls

All work involving this compound, especially the handling of its solid form, must be performed within a properly functioning and certified laboratory chemical fume hood.[6][7][8]

-

Causality: A fume hood is the primary engineering control because it physically contains the chemical, preventing the inhalation of dust and vapors by maintaining a negative pressure environment. This is critical for mitigating the respiratory irritation hazard (H335).[9]

Required Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard and is non-negotiable.[8]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][10]

-

Skin and Body Protection: A full-length, buttoned laboratory coat must be worn to protect against skin contact.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are generally suitable for incidental contact, but it is crucial to consult the manufacturer's compatibility data, especially for prolonged handling or immersion.[8][9] Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: For standard operations within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[6][10] All personnel requiring a respirator must be medically cleared and fit-tested.

Standard Operating Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.

Caption: Experimental workflow for this compound.

Preparation and Weighing

-

Verify Controls: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don PPE: Put on all required PPE as described in Section 2.2.

-

Handle in Hood: Transfer the required amount of the solid compound from its stock container to a tared weigh boat or beaker exclusively inside the fume hood.

-

Minimize Dust: Handle the material gently to avoid creating airborne dust. Using a weigh boat with anti-static properties can help prevent the fine powder from dispersing.

Storage and Segregation

Proper storage is critical to maintaining the chemical's integrity and preventing accidental reactions.

-

Container: Always keep the compound in a tightly sealed, clearly labeled container.[4][10]

-

Location: Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[7]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.[11]

Waste Management

All waste containing this compound must be treated as hazardous.

-

Collection: Collect all waste material (including contaminated consumables like gloves and weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

-

Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[11][12] Do not pour any amount down the drain.

Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Caption: Decision tree for emergency response actions.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[3][4][11]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation persists, seek medical advice.[12]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

Spill Response

-

Minor Spill (Inside a Fume Hood): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area.

-

Major Spill (Outside a Fume Hood or Large Volume): Evacuate the immediate area. Alert colleagues and your supervisor, and contact your institution's emergency response team.[4] Do not attempt to clean it up yourself.

References

- 1. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. media.laballey.com [media.laballey.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to Sourcing and Qualification of 2,6-Dichloro-4-methylpyridin-3-amine for Pharmaceutical Research & Development

Prepared by: Senior Application Scientist

Introduction: The Critical Role of Key Intermediates in Drug Discovery

In the complex, multi-step process of creating active pharmaceutical ingredients (APIs), chemical intermediates are the foundational building blocks. The quality, purity, and consistency of these intermediates are paramount, as they directly influence the safety, efficacy, and manufacturability of the final drug product. Impurities or inconsistencies introduced at an early stage can carry through the entire synthesis, potentially compromising patient safety and leading to costly delays in development.

2,6-Dichloro-4-methylpyridin-3-amine (CAS Number: 133627-45-9) is a vital pyridine derivative that serves as a key intermediate in the synthesis of numerous novel therapeutic agents.[1] Its specific arrangement of chloro, methyl, and amine functional groups on a pyridine core makes it a versatile precursor for creating complex molecular architectures.[1] Given its significance, ensuring a reliable supply of high-purity this compound is a critical first step for any research or development program that utilizes it. This guide provides an in-depth overview of commercial suppliers and establishes a robust framework for the qualification and incoming quality control of this essential building block.

Chapter 1: Core Quality Attributes of this compound

Before engaging with suppliers, it is crucial to define the critical quality attributes (CQAs) for this compound. These attributes are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

| Attribute | Specification | Justification & Impact on Synthesis |

| Identity | Conforms to the structure of this compound | Ensures the correct starting material is used, preventing the formation of incorrect products. Confirmed by NMR, MS. |

| Purity (Assay) | Typically ≥98.0% (HPLC Area %) | A high purity level minimizes the presence of side-reactants that could lead to unwanted byproducts, complex purification challenges, and lower yields.[1] |

| Appearance | White to off-white or light yellow powder/crystals | Significant deviation in color may indicate the presence of impurities or degradation products. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) | Predictable solubility is essential for ensuring homogenous reaction conditions and successful downstream processing. |

| Residual Solvents | To be determined based on synthesis route (e.g., <5000 ppm) | Residual solvents from the manufacturing process can be toxic or interfere with subsequent chemical reactions. |

| Water Content | Typically ≤0.5% (by Karl Fischer) | Excess water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side products and reduced yields. |

Chapter 2: Directory of Commercial Suppliers

Identifying a reliable supplier is a cornerstone of a successful research program.[2] The following table provides a non-exhaustive list of commercial suppliers for this compound. This information is intended for initial screening; researchers must conduct their own due diligence and qualification.

Note: The CAS number for this compound is sometimes listed incorrectly in supplier catalogs. The correct CAS for the dichlorinated compound is 129432-25-3. The CAS 133627-45-9 refers to the related monochlorinated compound, 2-Chloro-4-methylpyridin-3-amine.[3][4][5][6] Always verify the structure against the CAS number provided by the supplier.

| Supplier | Notes | Website |

| Sigma-Aldrich (Merck) | A major global supplier offering the compound under their Apollo Scientific brand. Often provides detailed specifications and safety information.[7] | --INVALID-LINK-- |

| Oakwood Chemical | U.S.-based supplier known for a wide range of specialty chemicals for R&D.[8] | --INVALID-LINK-- |

| Ambeed | Global supplier with a large catalog of building blocks, often providing comprehensive analytical data online.[9] | --INVALID-LINK-- |

| Novasyn Organics | An India-based manufacturer and supplier of fine chemicals.[10] | --INVALID-LINK-- |

| AK Scientific, Inc. | U.S.-based supplier focused on providing high-quality reagents for research and development.[11] | --INVALID-LINK-- |

| iChemical | Provides a platform to search and purchase chemicals from various suppliers, often listing physical properties.[12] | --INVALID-LINK-- |

Chapter 3: Supplier Qualification and Incoming Quality Control Protocol

A supplier's Certificate of Analysis (CoA) provides a baseline for quality, but it should not be the sole basis for material release.[13] Independent verification of critical quality attributes is a fundamental tenet of Good Manufacturing Practice (GMP) and a best practice in any research setting.[13][14][15] The following protocol outlines a robust system for qualifying a new supplier and for the routine testing of incoming batches.

Initial Supplier Vetting

Before purchasing, review the supplier's website for:

-

Availability of Technical Documents: Can you easily download a sample CoA, Safety Data Sheet (SDS), and any other quality statements?

-

Transparency: Does the company provide clear contact information and technical support access?

-

Quality Certifications: Is the supplier ISO 9001 certified or do they operate under other quality management systems?

Experimental Verification Workflow

Upon receipt of a new batch of this compound, the following step-by-step analysis should be performed.

Step 1: Documentation Review and Physical Inspection

-

Verify Documentation: Ensure the received material matches the purchase order and that the CoA is present and complete.

-

Inspect Container: Check for any damage to the packaging that could compromise material integrity.

-

Visual Inspection: Observe the material's physical appearance (color, form). It should typically be a white to off-white powder.[1] Record any deviations from the expected appearance.

Step 2: Structural Confirmation and Purity Assessment via NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is one of the most powerful techniques for structural confirmation and purity assessment.

-

Sample Preparation: Accurately weigh ~5-10 mg of the material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Chemical Shifts and Multiplicity: Confirm the presence of the expected signals. For this compound, you should expect:

-

A singlet for the methyl (–CH₃) protons (~2.3-2.5 ppm).

-

A singlet for the aromatic proton (–CH–) on the pyridine ring (~7.0-7.5 ppm).

-

A broad singlet for the amine (–NH₂) protons (variable, ~4.5-5.5 ppm).

-

-

Integration: The ratio of the integrations for these peaks should correspond to the number of protons (e.g., 3:1:2).

-

Impurity Check: Look for any unexpected peaks. Small peaks in the baseline may indicate impurities. The presence of residual solvents (e.g., ethyl acetate, dichloromethane) can also be identified and quantified.

-

Step 3: High-Resolution Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity (assay) of organic compounds.[16]

-

Methodology (Example Reverse-Phase Method):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation: Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of a 1:1 mixture of Acetonitrile:Water. Further dilute as necessary to achieve an appropriate on-column concentration.

-

Analysis: Inject the sample and integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The assay should typically be ≥98.0%.

Chapter 4: Sourcing and Qualification Workflow

The process of selecting a supplier and qualifying their material can be visualized as a systematic workflow. This ensures that quality is built into the research process from the very beginning.[13]

Figure 1: Workflow for Supplier Selection and Incoming Material Qualification.

Conclusion

Sourcing high-quality chemical intermediates like this compound is a foundational activity that underpins the success of pharmaceutical research and development. By establishing clear quality specifications, performing thorough due diligence on potential vendors, and implementing a rigorous in-house quality control protocol, researchers can mitigate risks associated with material variability. This structured approach not only ensures the integrity of experimental outcomes but also builds a reliable and resilient supply chain for critical reagents, ultimately accelerating the path of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. chemcomplex.com [chemcomplex.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. 133627-45-9|2-Chloro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. 133627-45-9 | 2-Chloro-4-methylpyridin-3-amine | Chlorides | Ambeed.com [ambeed.com]

- 6. 2-氯-3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Amino-2,6-dichloro-4-methylpyridine | 129432-25-3 [sigmaaldrich.com]

- 8. This compound [oakwoodchemical.com]

- 9. 129432-25-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 10. novasynorganics.com [novasynorganics.com]

- 11. 175461-33-3 2,6-Dichloro-N-methylpyridin-4-amine AKSci 9193AA [aksci.com]

- 12. 2,6-Dichloro-4-methyl-3-aminopyridine, CAS No. 129432-25-3 - iChemical [ichemical.com]

- 13. gmpsop.com [gmpsop.com]

- 14. Quality Control of Starting Materials (APIs and Excipients) - ECA Academy [gmp-compliance.org]

- 15. gmp-compliance.org [gmp-compliance.org]

- 16. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Utility of 2,6-Dichloro-4-methylpyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of targeted therapeutics. Among the vast array of functionalized pyridines, 2,6-Dichloro-4-methylpyridin-3-amine has emerged as a highly versatile and strategic building block, particularly in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring two reactive chlorine atoms and a nucleophilic amino group, provides a powerful handle for the construction of complex heterocyclic systems that are central to the pharmacophores of numerous kinase inhibitors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a critical class of anti-cancer agents.

Core Principles and Synthetic Rationale

The strategic value of this compound in kinase inhibitor synthesis is rooted in its inherent reactivity and the ability to undergo sequential, regioselective transformations. The two chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the 3-amino group can participate in cyclization reactions. This differential reactivity allows for a modular and convergent approach to the synthesis of complex fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core found in many CDK inhibitors.

The general synthetic strategy often involves an initial cyclization reaction utilizing the 3-amino group to form a fused pyrimidine ring, followed by selective functionalization of the remaining chloro-substituent. This approach allows for the introduction of various side chains that can be tailored to optimize potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

Application Example: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one CDK Inhibitor

This section details the synthesis of a potent CDK inhibitor based on the pyrido[2,3-d]pyrimidin-7-one scaffold, starting from this compound. This class of compounds has shown significant promise in the inhibition of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process involving an initial condensation and cyclization reaction to form the core heterocyclic system, followed by a nucleophilic aromatic substitution to introduce a key pharmacophoric element.

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidin-7-one CDK inhibitor.

Part 1: Synthesis of 2,8-Dichloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)

This initial step involves the condensation of this compound with ethyl 2-(acetylamino)-4-oxazolecarboxylate, followed by an intramolecular cyclization to form the tricyclic pyridopyrimidinone core.

Protocol: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

Materials:

-

This compound (1.0 eq)

-

Ethyl 2-(acetylamino)-4-oxazolecarboxylate (1.1 eq)

-

High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

-

Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature controller

Procedure:

-

To a clean, dry reaction vessel, add this compound and ethyl 2-(acetylamino)-4-oxazolecarboxylate.

-

Add the high-boiling point solvent to the vessel.

-

Flush the vessel with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Heat the reaction mixture to 240-250 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solvent upon cooling.

-

Collect the solid product by filtration and wash with a low-boiling point organic solvent (e.g., hexane or diethyl ether) to remove residual high-boiling solvent.

-

Dry the product under vacuum to yield 2,8-Dichloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1) as a solid.

Causality and Experimental Insights:

-

High Temperature: The high reaction temperature is necessary to drive the condensation and subsequent intramolecular cyclization, which involves the elimination of ethanol and water.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the starting materials and intermediates at the high reaction temperature.

-

Solvent Choice: A high-boiling point, inert solvent like Dowtherm A or diphenyl ether is used to achieve the required reaction temperature.

-

Precipitation: The product is typically insoluble in the reaction solvent at room temperature, allowing for easy isolation by filtration.

Data Summary: Synthesis of Intermediate 1

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Ethyl 2-(acetylamino)-4-oxazolecarboxylate |

| Product | 2,8-Dichloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one |

| Typical Yield | 75-85% |

| Appearance | Off-white to light brown solid |

Part 2: Synthesis of the Final CDK Inhibitor via Nucleophilic Aromatic Substitution

In the final step, the chlorine atom at the 2-position of the pyridopyrimidine core is displaced by a primary or secondary amine via a nucleophilic aromatic substitution (SNAr) reaction. This step is critical for introducing the desired side chain that will interact with the target kinase.

Protocol: Amination of the Pyrido[2,3-d]pyrimidine Core

Materials:

-

2,8-Dichloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1) (1.0 eq)

-

Desired amine (R-NH2) (1.2-1.5 eq)

-

Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 eq)

-

Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet

-

Heating source (e.g., oil bath)

Procedure:

-

To a reaction vessel, add Intermediate 1 and the desired amine.

-

Add the polar aprotic solvent and the base to the vessel.

-

Flush the vessel with nitrogen and maintain a positive nitrogen pressure.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford the final CDK inhibitor .

Causality and Experimental Insights:

-

Solvent Choice: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction.

-

Base: The base is required to neutralize the HCl that is formed as a byproduct of the reaction.

-

Regioselectivity: The chlorine at the 2-position is generally more reactive towards nucleophilic attack than the chlorine at the 8-position, leading to selective substitution.

-

Purification: The choice of purification method will depend on the physical properties of the final compound.

Data Summary: Synthesis of Final CDK Inhibitor

| Parameter | Value |

| Starting Material | 2,8-Dichloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one |

| Reagent | Amine (R-NH2) |

| Product | 2-(R-amino)-8-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one |

| Typical Yield | 60-80% |

| Appearance | Varies depending on the amine used |

Visualization of the Kinase Inhibition Mechanism

The synthesized pyrido[2,3-d]pyrimidine-based inhibitors typically function by competing with ATP for the binding site in the kinase domain. The heterocyclic core forms key hydrogen bonds with the hinge region of the kinase, while the side chain introduced in the final step occupies adjacent hydrophobic pockets, contributing to both potency and selectivity.

Caption: Mechanism of competitive inhibition of a CDK by a pyrido[2,3-d]pyrimidine-based inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex kinase inhibitors. The protocols and rationale outlined in this application note demonstrate a robust and efficient pathway to access potent CDK inhibitors with a pyrido[2,3-d]pyrimidin-7-one core. The modular nature of this synthetic route allows for extensive structure-activity relationship (SAR) studies, making it an ideal platform for the discovery and development of novel targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.

Application Notes & Synthetic Protocols: 2,6-Dichloro-4-methylpyridin-3-amine as a Strategic Building Block in Modern Chemistry

Foreword: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the strategic selection of starting materials is paramount. The pyridine scaffold is a privileged heterocycle, forming the core of numerous active pharmaceutical ingredients (APIs) and functional materials. However, the true potential of this scaffold is unlocked through precise functionalization. 2,6-Dichloro-4-methylpyridin-3-amine (CAS No. 129432-25-3) has emerged as a particularly valuable and versatile building block.[1] Its pre-installed pattern of reactive handles—two distinct chlorine atoms and a nucleophilic amino group—offers a powerful platform for controlled, regioselective diversification.[2]